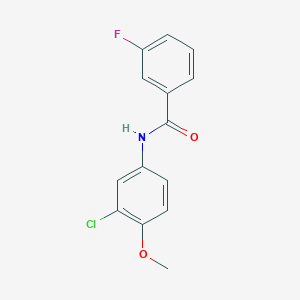
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide, also known as DMF, is a chemical compound with a molecular formula of C10H12N2O2S. It is a synthetic organic molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been extensively studied for its potential applications in various fields of science. In particular, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to have anticancer properties, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. By modulating these pathways, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide may be able to protect cells from oxidative stress and inflammation, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as glutathione peroxidase and heme oxygenase-1, which can protect cells from oxidative stress. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can reduce inflammation and improve immune function. Additionally, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has been shown to increase the expression of neurotrophic factors such as BDNF, which can promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, there are also some limitations to its use. 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide. One area of interest is the development of novel 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide derivatives with improved properties such as solubility and bioavailability. Another area of interest is the investigation of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide and its potential interactions with other compounds.
Synthesemethoden
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide can be synthesized through a multistep process that involves the reaction of furfurylamine with thioacetamide, followed by the addition of methyl iodide and sodium hydride. The resulting product is then purified through recrystallization and column chromatography. The synthesis of 2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-3-furamide is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-9(8(3)15-6)10(14)13-11-12-5-7(2)16-11/h4-5H,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHNSPOSIILSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
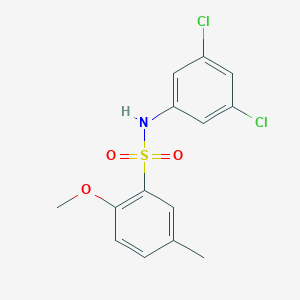
![4-{[3-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5869650.png)

![4-methylbenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869686.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
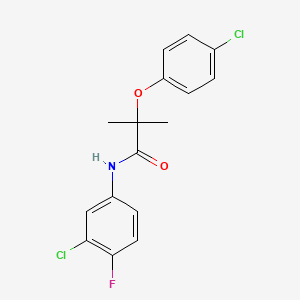
![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
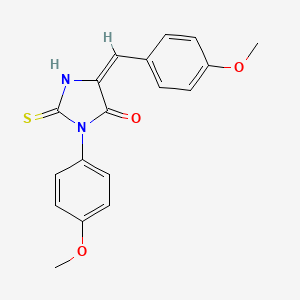
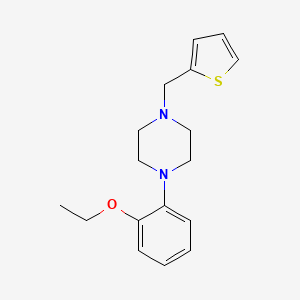
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
